molecular formula C20H20FN7OS B12223217 N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B12223217
M. Wt: 425.5 g/mol
InChI Key: NXEBBVBWBDEKBM-UHFFFAOYSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole ring, a tetrazole ring, and a fluorophenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the benzimidazole and tetrazole rings, followed by their coupling. Common reagents used in these reactions include benzimidazole precursors, fluorophenyl tetrazole, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Properties

Molecular Formula

C20H20FN7OS

Molecular Weight

425.5 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanylacetamide

InChI

InChI=1S/C20H20FN7OS/c1-12(2)18(19-22-14-8-4-5-9-15(14)23-19)24-17(29)11-30-20-25-26-27-28(20)16-10-6-3-7-13(16)21/h3-10,12,18H,11H2,1-2H3,(H,22,23)(H,24,29)

InChI Key

NXEBBVBWBDEKBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)CSC3=NN=NN3C4=CC=CC=C4F

Origin of Product

United States

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